![molecular formula C18H22F3N3O2 B3017491 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2202286-39-1](/img/structure/B3017491.png)
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a pyridine core, which is a common structure in many biologically active molecules, and is substituted with various functional groups that could affect its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyridine derivatives has been reported in the literature. For instance, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . This method, conducted at room temperature in methanol, yielded 40% of the desired product. Although the target molecule was not synthesized in this study, the approach used could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be confirmed using various analytical techniques. In the case of the related compound synthesized in the study, 1H NMR, MS, and X-ray single crystal diffraction were used to confirm the structure . These techniques would also be applicable for analyzing the molecular structure of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, ensuring that the correct molecule has been synthesized and to determine its stereochemistry and conformation.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, often acting as ligands in catalytic systems. For example, a new pyridine-2,6-bis(oxazoline) was synthesized and used to create lanthanide-based catalysts for enantioselective reactions . These catalysts showed high enantioselectivity in reactions such as the Diels-Alder reaction, 1,3-dipolar cycloaddition, and Mukaiyama-Michael reaction. The presence of oxazoline and pyridine moieties in the target molecule suggests that it could also act as a ligand in similar catalytic reactions, potentially leading to high enantioselectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target molecule would be influenced by its functional groups. The trifluoromethyl group, for instance, is known to impart unique electronic and steric properties to molecules, affecting their reactivity and physical properties such as volatility and hydrophobicity. The oxazoline and piperidine rings could also influence the molecule's basicity, solubility, and potential to form hydrogen bonds. These properties are crucial for understanding the behavior of the molecule in various environments, including biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ring-opening Reactions and Synthesis : Research by Jones and Phipps (1976) explored the ring-opening reactions of related compounds, providing insights into synthetic pathways that might be relevant for derivatives of the specified compound. This work highlights the possibilities for creating novel molecules through ring transformations, which could be applicable to designing derivatives with specific properties (Jones & Phipps, 1976).
Transformations of Pyridine Derivatives : Kolar et al. (1996) described transformations of pyridine derivatives into other heterocyclic structures, demonstrating the chemical flexibility and potential utility of pyridine-based compounds in creating diverse biologically active molecules (Kolar et al., 1996).
Copper-catalyzed Synthesis of Piperidines : A study by Crotti et al. (2011) on the copper-catalyzed synthesis of unconventional piperidines underscores the importance of catalysis in modifying the core structure of piperidine, potentially offering routes to modify the target compound for specific research applications (Crotti et al., 2011).
Crystal and Molecular Structures : The detailed analysis by Karczmarzyk and Malinka (2004) of dimethylisothiazolopyridinone derivatives provides a foundation for understanding the structural characteristics of complex heterocyclic compounds, which is essential for the development of compounds with specific functions (Karczmarzyk & Malinka, 2004).
Potential Applications
Antimicrobial Activities : Research into the synthesis and toxicity of pyridine derivatives against pests, as investigated by Bakhite et al. (2014), indicates that structurally similar compounds could have applications as insecticides or in other antimicrobial capacities (Bakhite et al., 2014).
Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from benzodifuranyl and triazines, as explored by Abu‐Hashem et al. (2020), suggests that chemical derivatives of the target compound may possess anti-inflammatory and analgesic properties, indicating potential for pharmaceutical applications (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
3,5-dimethyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-12-15(13(2)26-23-12)10-24-8-6-14(7-9-24)11-25-17-5-3-4-16(22-17)18(19,20)21/h3-5,14H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSVXCJVZFIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

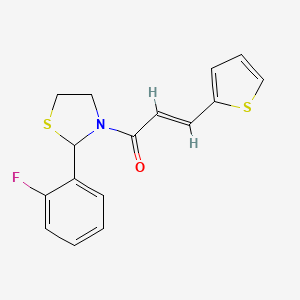
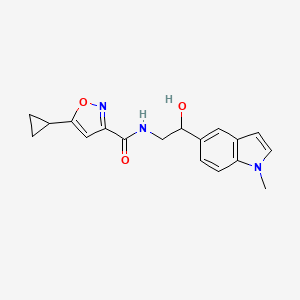



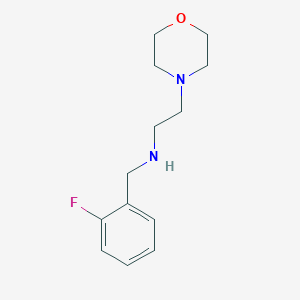
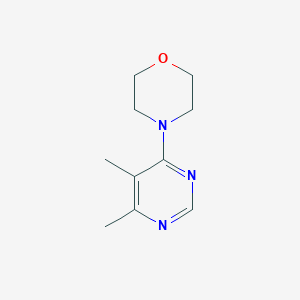
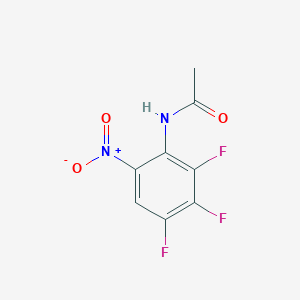
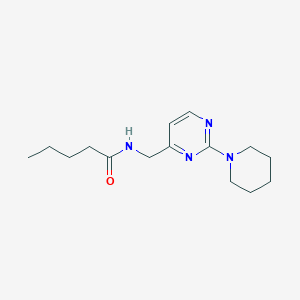
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)
![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)
![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
